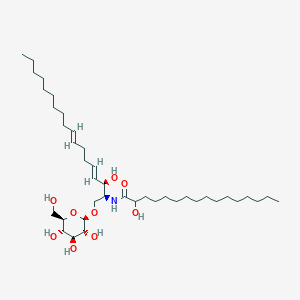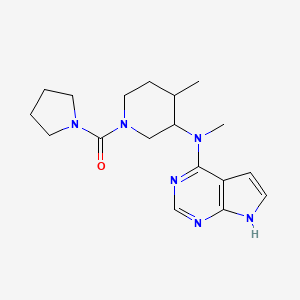
PF-956980 hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-956980 hydrate is a compound known for its significant role as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is utilized in various therapeutic applications, including immunosuppressive therapy for organ transplants and treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PF-956980 hydrate involves multiple steps. One of the key steps includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine to form the intermediate compound. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound is utilized to study the role of JAK3 in various cellular processes. It serves as a tool to investigate the signaling pathways involved in immune response and inflammation .
Medicine
Medically, the compound is employed in the development of drugs for treating autoimmune diseases and conditions requiring immunosuppression. Its ability to inhibit JAK3 makes it a valuable therapeutic agent .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of JAK3, a tyrosine kinase involved in the signaling pathways of various cytokines. By blocking JAK3, the compound prevents the phosphorylation and activation of STAT proteins, leading to the suppression of inflammatory cytokine production. This results in immunosuppressive and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: Another JAK inhibitor with a similar structure and mechanism of action.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for treating rheumatoid arthritis
Uniqueness
What sets PF-956980 hydrate apart is its high selectivity for JAK3, making it particularly effective in conditions where JAK3 plays a critical role. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C18H26N6O |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21) |
Clave InChI |
RONMOMUOZGIDET-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 |
Pictogramas |
Acute Toxic |
Sinónimos |
PF 956980 PF-956980 PF956980 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)
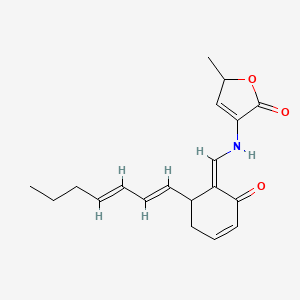
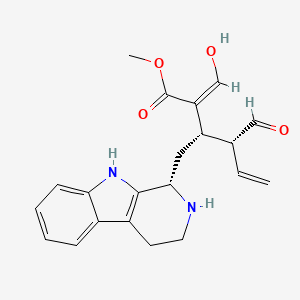

![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)

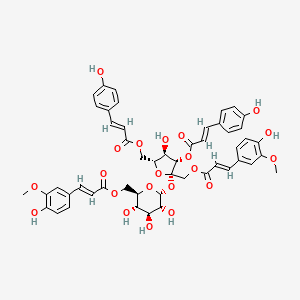
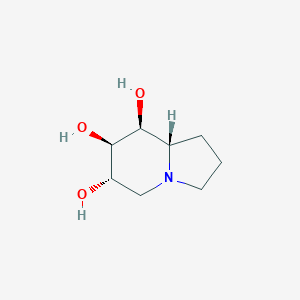
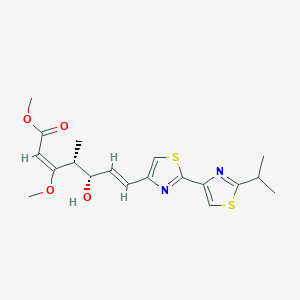
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1249053.png)
![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)
